molecular formula C16H24N2O3S B5319464 2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE

2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B5319464
M. Wt: 324.4 g/mol
InChI Key: XARWGJGWSZPKKQ-UHFFFAOYSA-N
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Description

2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of sulfonyl benzamides

Properties

IUPAC Name

2-methyl-5-piperidin-1-ylsulfonyl-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-12(2)17-16(19)15-11-14(8-7-13(15)3)22(20,21)18-9-5-4-6-10-18/h7-8,11-12H,4-6,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARWGJGWSZPKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE typically involves multiple steps:

    Formation of the Benzamide Core: This can be achieved through the reaction of a substituted benzoic acid with an amine under dehydrating conditions.

    Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the piperidine ring.

    Reduction: Reduction reactions could target the sulfonyl group or the benzamide core.

    Substitution: Various substitution reactions can occur, especially on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a potential inhibitor of enzymes or receptors.

    Medicine: Investigated for therapeutic potential in various diseases.

    Industry: Used in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, sulfonyl benzamides can act by binding to active sites of enzymes or receptors, thereby inhibiting their activity. This can involve interactions with amino acid residues and disruption of normal biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-5-(PIPERIDINE-1-SULFONYL)-BENZOIC ACID
  • 2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(ETHYL)BENZAMIDE

Uniqueness

The unique structural features of 2-METHYL-5-(PIPERIDINE-1-SULFONYL)-N-(PROPAN-2-YL)BENZAMIDE, such as the specific substitution pattern and the presence of the piperidine ring, may confer distinct biological activity and chemical reactivity compared to similar compounds.

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